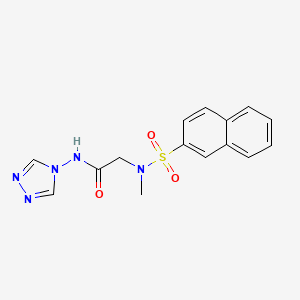![molecular formula C19H19NO B5712009 N-[(4-methoxy-1-naphthyl)methyl]-3-methylaniline](/img/structure/B5712009.png)
N-[(4-methoxy-1-naphthyl)methyl]-3-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-methoxy-1-naphthyl)methyl]-3-methylaniline, commonly known as MNA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNA is a member of the family of naphthalene-based compounds, which have been extensively studied for their diverse properties and applications.
作用机制
The mechanism of action of MNA is not fully understood, but it is believed to act as a photochromic molecule, meaning that it can undergo a reversible change in color upon exposure to light. This property makes MNA useful for imaging applications, as it can be used to track the movement of molecules in cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of MNA are not well studied, but it is believed to be non-toxic and relatively stable under physiological conditions. This makes it a promising candidate for use in biomedical research.
实验室实验的优点和局限性
One advantage of using MNA in lab experiments is its photochromic properties, which make it useful for imaging applications. Additionally, MNA is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using MNA is its limited solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several potential future directions for MNA research. One area of interest is the development of new organic semiconductors based on MNA, which could have applications in electronic devices such as solar cells and transistors. Another area of interest is the use of MNA as a fluorescent probe for imaging applications in biology and medicine. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of MNA, which could lead to new applications in biomedical research.
合成方法
The synthesis of MNA involves the reaction of 4-methoxy-1-naphthaldehyde and 3-methylaniline in the presence of a base catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of MNA as a yellow solid. The purity of MNA can be improved through recrystallization and purification techniques.
科学研究应用
MNA has been studied for its potential applications in various fields, including materials science, organic electronics, and biomedical research. In materials science, MNA has been used as a building block for the synthesis of novel organic semiconductors, which have potential applications in electronic devices such as solar cells and transistors. In organic electronics, MNA has been used as a dopant in organic light-emitting diodes (OLEDs), resulting in improved device performance. In biomedical research, MNA has been studied for its potential use as a fluorescent probe for imaging applications.
属性
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]-3-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-14-6-5-7-16(12-14)20-13-15-10-11-19(21-2)18-9-4-3-8-17(15)18/h3-12,20H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVUAEPLHGXLKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=C(C3=CC=CC=C23)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5711936.png)

![N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5711952.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}-N-ethylbenzenesulfonamide](/img/structure/B5711953.png)
![2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5711962.png)


![3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5712000.png)


![1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5712008.png)
![N-(4-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B5712017.png)
![5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5712024.png)